2-Ethyl-5-iodo-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC15743204
Molecular Formula: C4H5IN2S
Molecular Weight: 240.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5IN2S |
|---|---|
| Molecular Weight | 240.07 g/mol |
| IUPAC Name | 2-ethyl-5-iodo-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C4H5IN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |
| Standard InChI Key | VQTJRZZHQZNLKF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C(S1)I |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular formula C₄H₅IN₂S corresponds to a planar heterocyclic system with distinct physicochemical properties. Key descriptors include:
| Property | Value |
|---|---|
| Molecular Weight | 240.07 g/mol |
| IUPAC Name | 2-ethyl-5-iodo-1,3,4-thiadiazole |
| InChI Key | VQTJRZZHQZNLKF-UHFFFAOYSA-N |
| Canonical SMILES | CCC₁=NN=C(S1)I |
| PubChem CID | 63384145 |
The iodine atom contributes to the compound’s polarizability, while the ethyl group enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Manufacturing
General Synthetic Strategies
Thiadiazoles are commonly synthesized via cyclization reactions or halogenation of preformed heterocycles. For 2-ethyl-5-iodo-1,3,4-thiadiazole, a plausible route involves:
-
Alkylation: Introducing the ethyl group via nucleophilic substitution on a precursor such as 5-iodo-1,3,4-thiadiazole.
-
Halogenation: Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
An alternative approach, inferred from related syntheses, employs hydrazonoyl halides as intermediates. For example, ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate reacts with iodinating agents to yield iodinated derivatives .
Optimization Challenges
Key challenges include minimizing diiodination byproducts and ensuring regioselectivity. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical for achieving high yields .
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold is being explored for:
-
Kinase Inhibitors: Imidazo[2,1-b][1, thiadiazole derivatives show promise in targeting oncogenic kinases .
-
Antibacterial Agents: Hybrid molecules combining thiadiazole and triazole moieties exhibit broad-spectrum activity .
Prodrug Design
Patent literature highlights the utility of thiadiazole derivatives as prodrugs. For instance, esterification of carboxyl groups improves bioavailability, with in vivo cleavage regenerating active metabolites .
Future Research Directions
-
Biological Screening: Prioritize in vitro assays against cancer cell lines and microbial pathogens.
-
Structural Modifications: Explore replacing iodine with other halogens or functional groups to optimize pharmacokinetics.
-
Toxicological Studies: Assess acute and chronic toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume